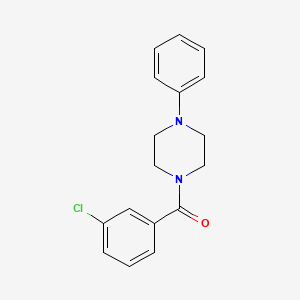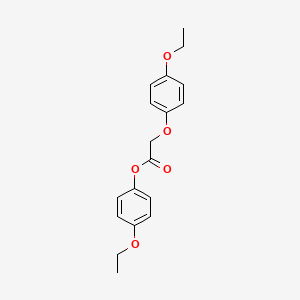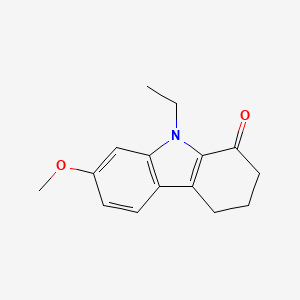
1-(3-chlorobenzoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-4-phenylpiperazine, also known as TFMPP, is a psychoactive compound that belongs to the class of piperazine derivatives. TFMPP has been extensively researched for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. 1-(3-chlorobenzoyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. In addition, 1-(3-chlorobenzoyl)-4-phenylpiperazine has been studied for its potential antipsychotic effects in schizophrenia patients.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed that 1-(3-chlorobenzoyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. 1-(3-chlorobenzoyl)-4-phenylpiperazine also has affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain. This increase in neurotransmitter levels is believed to be responsible for the anxiolytic and antidepressant effects of 1-(3-chlorobenzoyl)-4-phenylpiperazine. 1-(3-chlorobenzoyl)-4-phenylpiperazine has also been shown to have mild stimulant effects.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. 1-(3-chlorobenzoyl)-4-phenylpiperazine is also stable and has a long shelf life. However, 1-(3-chlorobenzoyl)-4-phenylpiperazine has several limitations for lab experiments. It has a narrow therapeutic index and can be toxic at high doses. In addition, 1-(3-chlorobenzoyl)-4-phenylpiperazine has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
For 1-(3-chlorobenzoyl)-4-phenylpiperazine research include the development of more selective and potent analogs and the study of its long-term effects on neurotransmitter systems and behavior.
Synthesis Methods
The synthesis of 1-(3-chlorobenzoyl)-4-phenylpiperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with phenylmagnesium bromide. The reaction yields 1-(3-chlorobenzoyl)-4-phenylpiperazine as a white crystalline powder. The purity of 1-(3-chlorobenzoyl)-4-phenylpiperazine can be determined by various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKRUXUBPSJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5624457.png)
![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624470.png)
![5-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5624485.png)
![1-acetyl-N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5624486.png)

![5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5624497.png)
![4-(4-fluorophenyl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5624509.png)
![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)


![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5624535.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5624539.png)
![{(3R*,4R*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5624540.png)